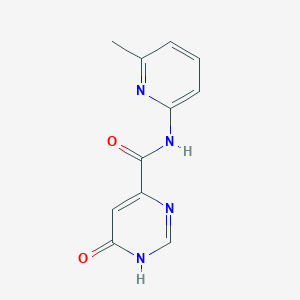

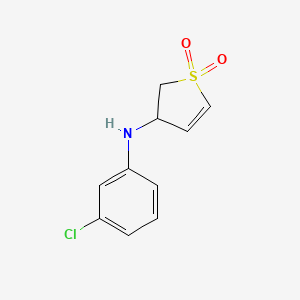

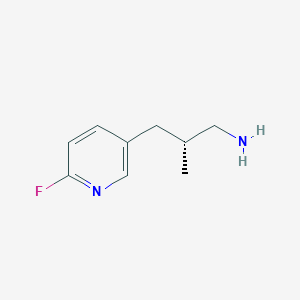

6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, a novel thiourea derivative, N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide, was synthesized and characterized by elemental analysis, FT-IR, NMR, and single crystal X-ray diffraction study . The short bond lengths of the C-N bonds in the central thiourea fragment indicate partial double bond character in this fragment of the compound .Applications De Recherche Scientifique

Synthesis and Coordination Chemistry

One research avenue involves the synthesis and characterization of metal complexes involving pyrimidine derivatives. Hutchinson, Hanton, and Moratti (2010) reported the synthesis of dinuclear Cu(II) complexes using a ditopic pyrimidine-hydrazone strand, demonstrating the influence of terminal hydroxymethyl groups on metal coordination. Their work highlighted the coordination chemistry of these compounds, showing various Cu(II) coordination geometries and the role of terminal hydroxymethyl groups in supramolecular structures through coordination to the Cu(II) ions and hydrogen bonding (Hutchinson, Hanton, & Moratti, 2010).

Antiviral Activity

Another study by Holý et al. (2002) focused on antiviral activities of 6-hydroxypyrimidines, particularly looking at derivatives substituted at positions 2 and 4 by various groups. They discovered that certain isomers exhibited significant antiviral activity against herpes viruses and retroviruses, indicating the potential of these compounds in developing antiviral medications (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).

Anticancer and Anti-inflammatory Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were explored by Rahmouni et al. (2016), highlighting the potential therapeutic applications of pyrimidine derivatives in treating cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Photodynamic Therapy

Bischof et al. (2013) conducted research on functionalized ruthenium(II) polypyridyl complexes, potentially used in photodynamic therapy for cancer treatment. Their study demonstrated the photoinduced CO-release studies of these complexes, indicating their use as photosensitive drugs (Bischof, Joshi, Dimri, Spiccia, & Schatzschneider, 2013).

Structural and Spectral Exploration

Ashraf et al. (2019) described the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, providing insights into the structural, spectral, and computational exploration of these compounds. This work contributes to the understanding of the chemical and physical properties of pyrimidine derivatives, which is crucial for their application in various scientific fields (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . These compounds are known to interact with proteins such as ATF4 and NF-kB .

Mode of Action

Similar compounds have been shown to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . This suggests that these compounds may act by modulating the inflammatory response.

Biochemical Pathways

Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

Similar compounds have been found to obey all lipinski’s and veber’s rules without any violation and displayed non-immunotoxin, non-mutagenic, and non-cytotoxic . This suggests that these compounds may have good bioavailability.

Result of Action

Similar compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Propriétés

IUPAC Name |

N-(6-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7-3-2-4-9(14-7)15-11(17)8-5-10(16)13-6-12-8/h2-6H,1H3,(H,12,13,16)(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLIZIAZVRLCTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)

![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)

![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)

![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)